molecular formula C18H20Cl3N B12430687 rac-trans-N-Methyl Sertraline-d6 Hydrochloride

rac-trans-N-Methyl Sertraline-d6 Hydrochloride

Cat. No.: B12430687
M. Wt: 362.7 g/mol
InChI Key: NMOWLQJGQMLAKI-VHPXTUDUSA-N
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Description

rac-trans-N-Methyl Sertraline-d6 Hydrochloride: is a deuterium-labeled derivative of rac-trans-N-Methyl Sertraline hydrochloride. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The incorporation of deuterium atoms into the molecule can significantly alter its pharmacokinetic and metabolic profiles, making it a valuable tool for studying drug behavior in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-trans-N-Methyl Sertraline-d6 Hydrochloride involves the deuteration of rac-trans-N-Methyl Sertraline hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the deuterated compound. The production process must also comply with regulatory standards for the handling and use of deuterated compounds .

Chemical Reactions Analysis

Types of Reactions: rac-trans-N-Methyl Sertraline-d6 Hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

rac-trans-N-Methyl Sertraline-d6 Hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of rac-trans-N-Methyl Sertraline-d6 Hydrochloride is similar to that of its non-deuterated counterpart. It primarily targets the serotonin transporter, inhibiting the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, enhancing serotonergic neurotransmission. The deuterium substitution can affect the compound’s pharmacokinetic properties, potentially altering its duration of action and metabolic stability .

Comparison with Similar Compounds

    rac-trans-N-Methyl Sertraline Hydrochloride: The non-deuterated version of the compound.

    Deuterated Analogues: Other deuterated analogues of sertraline and related compounds.

Uniqueness: rac-trans-N-Methyl Sertraline-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can slow down metabolic degradation, leading to prolonged action and improved stability compared to non-deuterated compounds .

Properties

Molecular Formula

C18H20Cl3N

Molecular Weight

362.7 g/mol

IUPAC Name

(1R,4S)-4-(3,4-dichlorophenyl)-N,N-bis(trideuteriomethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride

InChI

InChI=1S/C18H19Cl2N.ClH/c1-21(2)18-10-8-13(14-5-3-4-6-15(14)18)12-7-9-16(19)17(20)11-12;/h3-7,9,11,13,18H,8,10H2,1-2H3;1H/t13-,18+;/m0./s1/i1D3,2D3;

InChI Key

NMOWLQJGQMLAKI-VHPXTUDUSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl)C([2H])([2H])[2H].Cl

Canonical SMILES

CN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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